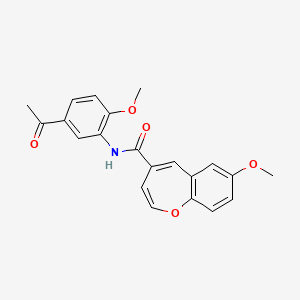
N-(5-acetyl-2-methoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-acetyl-2-methoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide” is a complex organic compound. It contains functional groups such as acetyl, methoxy, benzoxepine, and carboxamide. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would include a benzoxepine ring, which is a type of heterocyclic compound, along with acetyl, methoxy, and carboxamide functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .Applications De Recherche Scientifique
Potential Research Applications
Chemical Synthesis and Medicinal Chemistry : Compounds with complex structures, including benzoxepine derivatives, are often subjects of synthesis and modification in medicinal chemistry. For example, the practical synthesis of orally active CCR5 antagonists has been developed, showcasing the importance of intricate organic synthesis methods in drug discovery (Ikemoto et al., 2005) Ikemoto et al..
Antimicrobial and Antioxidant Activities : Novel compounds derived from various structural frameworks, including benzoxepines and benzamides, have been investigated for their antimicrobial and antioxidant activities. These studies highlight the potential of structurally diverse compounds in addressing microbial resistance and oxidative stress-related conditions (Yang et al., 2015) Yang et al..
Cytotoxicity and Cancer Research : The synthesis of new derivatives and their evaluation for cytotoxic activity against cancer cell lines is a crucial area of research. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, illustrating the ongoing search for potent anticancer agents (Hassan et al., 2014) Hassan et al..
Electrochromic and Photoluminescent Materials : The development of novel aromatic polyamides with electrochromic and photoluminescent properties demonstrates the application of organic compounds in materials science. These materials are explored for their potential in creating advanced optical devices and sensors (Chang & Liou, 2008) Chang & Liou.
Enzyme Inhibition for Therapeutic Applications : Research into novel compounds with enzyme inhibitory activity, such as anticholinesterase action, highlights the significance of chemical compounds in developing treatments for diseases related to enzyme dysfunction, such as Alzheimer's disease (Luo et al., 2005) Luo et al..
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(5-acetyl-2-methoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-13(23)14-4-6-20(26-3)18(12-14)22-21(24)15-8-9-27-19-7-5-17(25-2)11-16(19)10-15/h4-12H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZDGXVIFFVZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-2-methoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

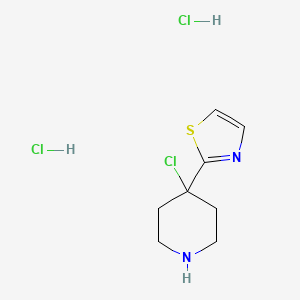
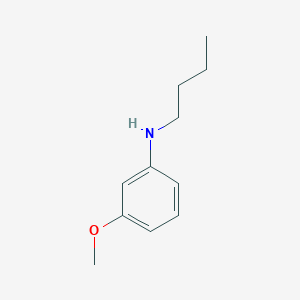
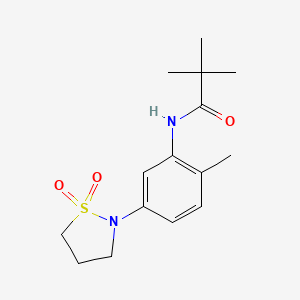
![5-(4-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2969280.png)
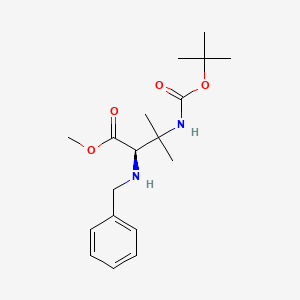

![2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2969284.png)
![4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2969286.png)
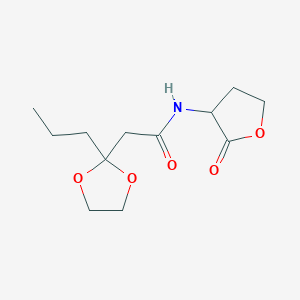
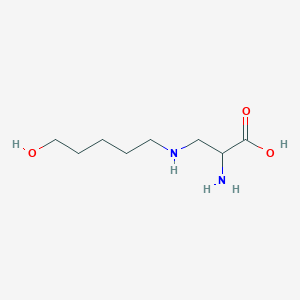
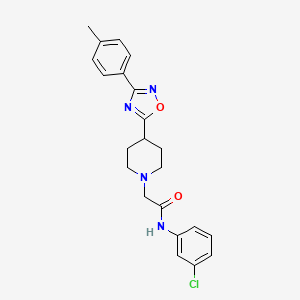
![1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2969291.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2969293.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2969294.png)